3-(4,4'-dichlorobenzhydryloxy)-N-(tert-butyl)azetidine-1-carboxamide
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Overview
Description
Azetidine-1-carboxamide derivative 1 is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction typically requires ultraviolet light and can be performed under mild conditions. Another method involves the ring-opening polymerization of aziridines, which can be catalyzed by various acids or bases .
Industrial Production Methods: Industrial production of azetidine-1-carboxamide derivatives often involves large-scale photochemical reactors for the aza Paternò–Büchi reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as light intensity, temperature, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Azetidine-1-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted azetidines.
Scientific Research Applications
Azetidine-1-carboxamide derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine-1-carboxamide derivatives, particularly in medicinal applications, often involves the inhibition of specific enzymes or signaling pathways. For example, these compounds can inhibit the STAT3 pathway by preventing the dimerization and DNA binding of STAT3 proteins, thereby blocking the transcription of genes involved in cell growth and survival . This makes them promising candidates for anticancer therapies .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: Azetidine-1-carboxamide derivatives are unique due to their balance of ring strain and stability, which allows for controlled reactivity and versatility in chemical synthesis . Unlike aziridines, which are highly reactive and challenging to handle, azetidines offer a more manageable alternative with similar applications .
Properties
Molecular Formula |
C21H24Cl2N2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-[bis(4-chlorophenyl)methoxy]-N-tert-butylazetidine-1-carboxamide |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-21(2,3)24-20(26)25-12-18(13-25)27-19(14-4-8-16(22)9-5-14)15-6-10-17(23)11-7-15/h4-11,18-19H,12-13H2,1-3H3,(H,24,26) |
InChI Key |
JIJVOTYIBJGZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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